molecular formula C7H10ClFO2S B2703785 (2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride CAS No. 2253641-27-7

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride

Cat. No. B2703785
CAS RN: 2253641-27-7
M. Wt: 212.66
InChI Key: XHEDJCFUFVZBLG-UHFFFAOYSA-N
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Description

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride, also known as FSHMSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Chemical Transformations

Methanesulfonyl chloride derivatives, including fluorinated versions, are pivotal in organic synthesis, often serving as intermediates in the synthesis of complex molecules. For instance, they are utilized in the nucleophilic substitution reactions to introduce sulfonyl groups into organic compounds, enhancing their reactivity or altering their physical properties. Fluorinated methanesulfonyl chlorides, by extension, could be employed in the synthesis of fluorinated organic compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals and agrochemicals. Research by Prakash et al. (2009) exemplifies the utility of fluorobis(phenylsulfonyl)methane derivatives in the efficient nucleophilic fluoromethylation of alkyl and benzyl halides, highlighting the relevance of fluorinated sulfonyl compounds in organic synthesis (Prakash et al., 2009).

Catalysis and Material Science

In catalysis, fluorinated methanesulfonyl chloride derivatives may act as ligands or catalysts due to their unique electronic properties imparted by the fluorine atoms. These compounds could influence the outcome of catalytic reactions, including enantioselective synthesis, by affecting the reactivity and selectivity of the catalyst system. Liu et al. (2000) described novel methods for constructing disubstituted and spiro thiazine diones, potentially applicable for electrophilic asymmetric fluorination, demonstrating the role of fluorinated sulfonyl compounds in catalytic processes (Liu et al., 2000).

Fluorination Reactions

Fluorinated methanesulfonyl chlorides are also instrumental in fluorination reactions, a key area in the development of pharmaceuticals and agrochemicals. Their use facilitates the introduction of fluorine atoms into organic molecules, a critical step in the synthesis of fluorinated compounds with desired biological activities or physical properties. The work of Leng and Qin (2018) on developing a new fluorosulfonylation reagent for the synthesis of sulfonyl fluoride-containing compounds underscores the importance of fluorinated sulfonyl chlorides in creating molecules with potential bioactivity (Leng & Qin, 2018).

Energy Storage and Electrochemistry

Furthermore, the electrochemical properties of compounds related to methanesulfonyl chloride, such as in the context of sodium insertion into vanadium pentoxide, suggest potential applications in energy storage technologies. Research by Su et al. (2001) explored the electrochemical behavior of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating possible applications in battery technology and energy storage systems (Su et al., 2001).

properties

IUPAC Name

(2-fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFO2S/c8-12(10,11)4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDJCFUFVZBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride

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